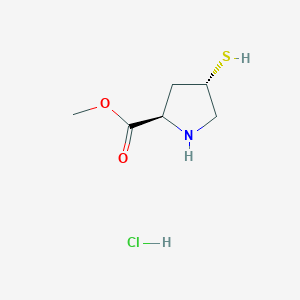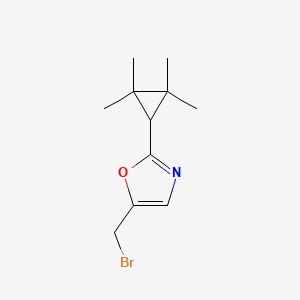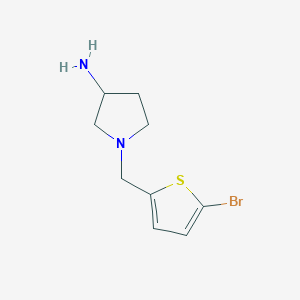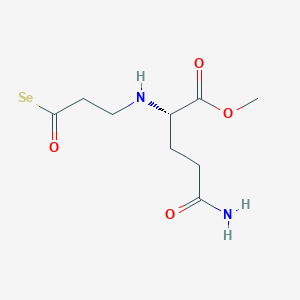
(R)-2-Amino-6-(methylthio)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-6-(methylthio)hexanoic acid, also known as methionine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the building blocks of proteins and is vital for human health. Methionine contains a sulfur atom, which is significant for its biological functions, including methylation and antioxidant activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methionine can be synthesized through several methods. One common method involves the Strecker synthesis, where aldehydes react with ammonia and hydrogen cyanide to form aminonitriles, which are then hydrolyzed to produce amino acids. Another method is the Bucherer-Bergs reaction, which involves the reaction of aldehydes with ammonium carbonate and potassium cyanide.
Industrial Production Methods: Industrially, methionine is produced through fermentation processes using genetically modified bacteria. These bacteria are engineered to overproduce methionine by optimizing metabolic pathways. The fermentation broth is then processed to extract and purify methionine.
Análisis De Reacciones Químicas
Types of Reactions: Methionine undergoes various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase.
Substitution: Methionine can undergo substitution reactions where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Methionine sulfoxide reductase enzyme.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
Aplicaciones Científicas De Investigación
Methionine has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in protein synthesis and methylation processes.
Medicine: Investigated for its potential in treating liver diseases, depression, and as an antioxidant.
Industry: Used as a feed additive in animal nutrition to ensure proper growth and health.
Mecanismo De Acción
Methionine can be compared with other sulfur-containing amino acids, such as cysteine and homocysteine:
Cysteine: Unlike methionine, cysteine contains a thiol group (-SH) instead of a methylthio group (-SCH3). Cysteine is involved in the formation of disulfide bonds in proteins.
Homocysteine: Structurally similar to methionine but lacks the methyl group. Elevated levels of homocysteine are associated with cardiovascular diseases.
Uniqueness of Methionine: Methionine’s unique methylthio group makes it a crucial methyl donor and antioxidant, distinguishing it from other sulfur-containing amino acids.
Comparación Con Compuestos Similares
- Cysteine
- Homocysteine
- S-adenosylmethionine
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
(2R)-2-amino-6-methylsulfanylhexanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
Clave InChI |
FBWIRBFZWNIGJC-ZCFIWIBFSA-N |
SMILES isomérico |
CSCCCC[C@H](C(=O)O)N |
SMILES canónico |
CSCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


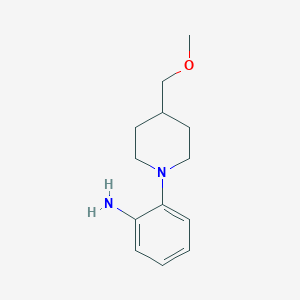


![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
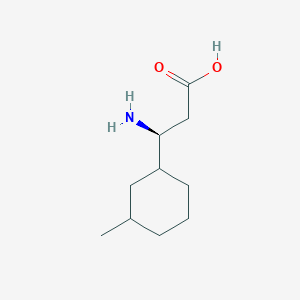


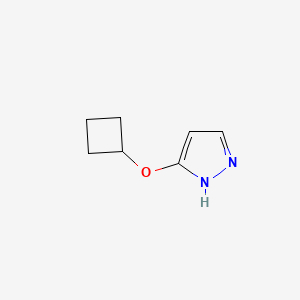
![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
